

A Comparative Analysis of SJF-1521 and Other EGFR-Targeting PROTAC Degraders

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Compound of Interest

Compound Name: SJF-1521

Cat. No.: B2634769

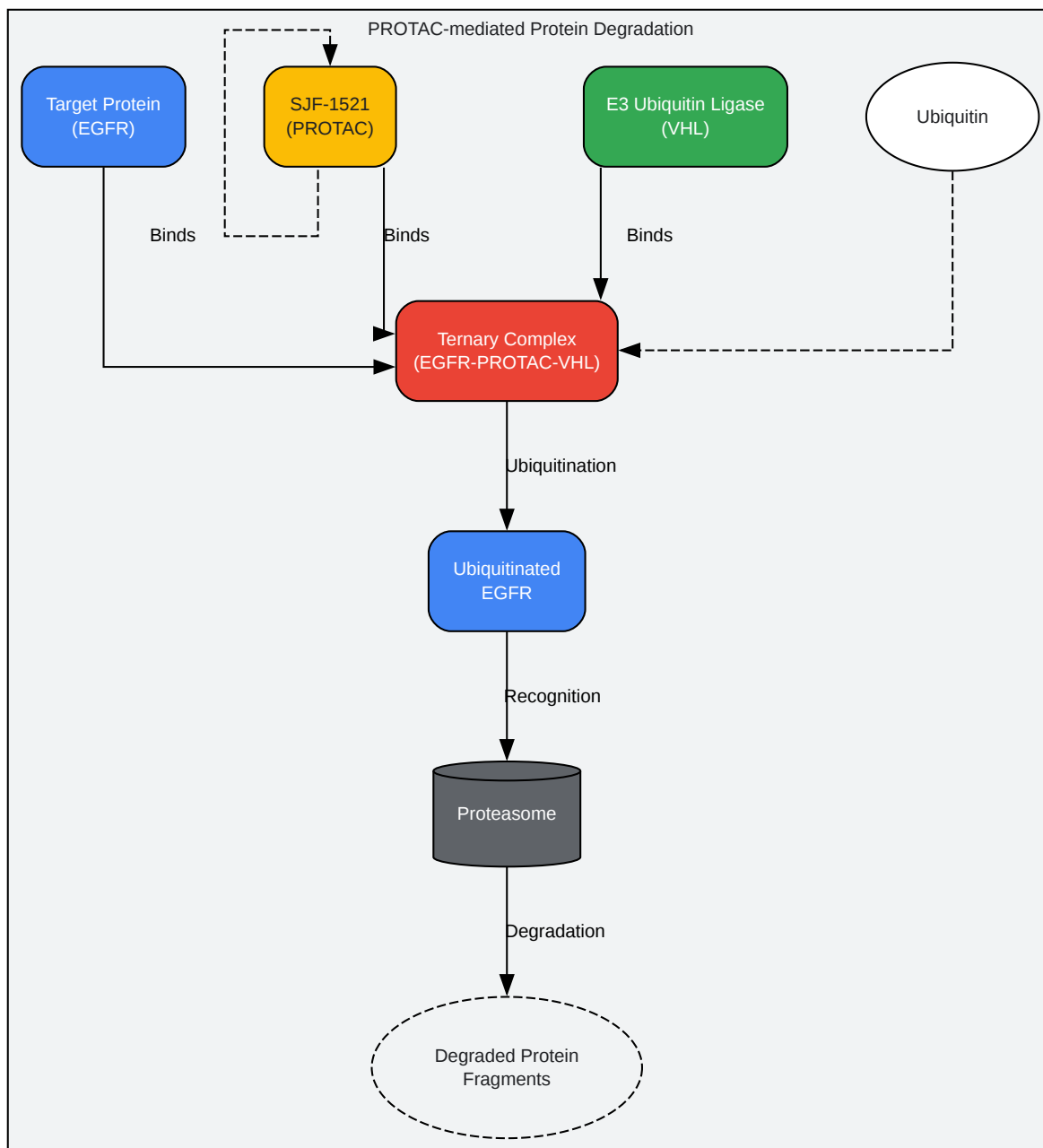
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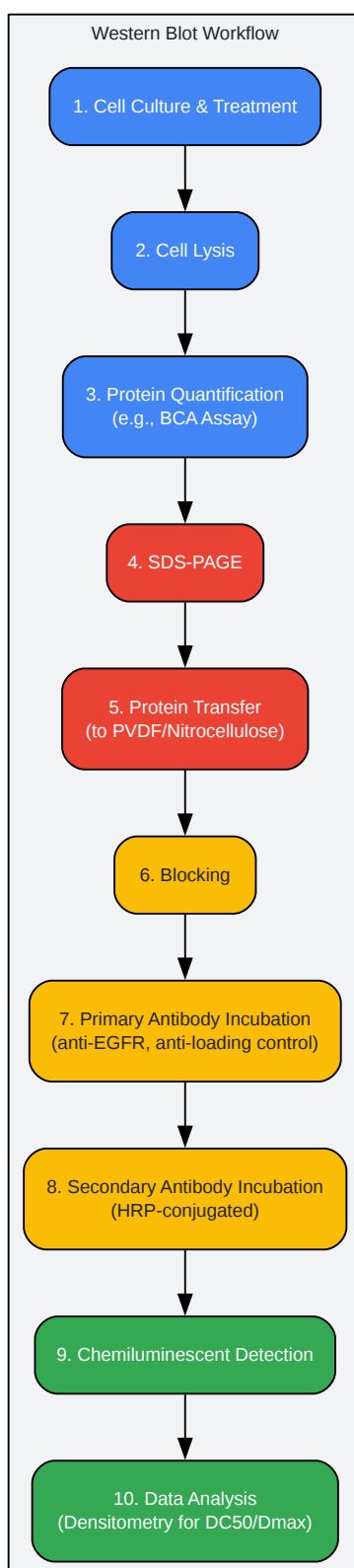
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the PROTAC degrader **SJF-1521** with other alternatives targeting the Epidermal Growth Factor Receptor (EGFR). The analysis is supported by experimental data and detailed methodologies for key assays.

Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. **SJF-1521** is a PROTAC that selectively targets EGFR for degradation. This guide will delve into the performance of **SJF-1521** in comparison to other notable EGFR-targeting PROTACs, presenting key quantitative data, experimental protocols, and visual representations of the underlying biological processes.

Mechanism of Action: PROTAC-Mediated EGFR Degradation

SJF-1521 is a heterobifunctional molecule that consists of a ligand that binds to EGFR (based on the inhibitor lapatinib), a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The simultaneous binding of **SJF-1521** to both EGFR and the VHL E3 ligase complex brings the two into close proximity. This proximity facilitates the transfer of ubiquitin from the E3 ligase to EGFR, marking it for degradation by the proteasome. This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple target proteins, offering a potential advantage over traditional inhibitors that require sustained occupancy of the target's active site.





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